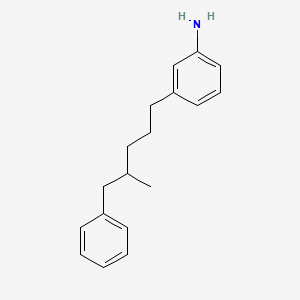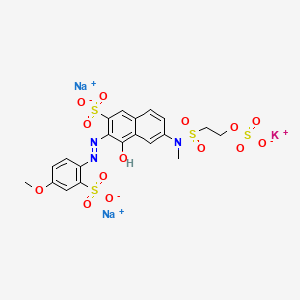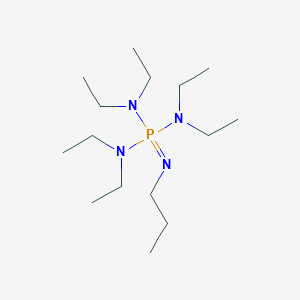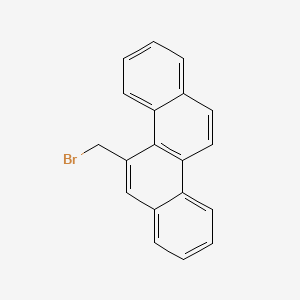
Chrysene, 5-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene, 5-(bromomethyl)- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H13Br. Chrysene itself consists of four fused benzene rings and is a natural constituent of coal tar. The addition of a bromomethyl group at the 5-position of chrysene introduces unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chrysene, 5-(bromomethyl)- can be synthesized through several methods. One common approach involves the bromination of chrysene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs under reflux conditions in a non-polar solvent like carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, where the bromine radical selectively attacks the benzylic position of chrysene, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
While specific industrial production methods for chrysene, 5-(bromomethyl)- are not well-documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process would likely involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, along with stringent control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Chrysene, 5-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, through nucleophilic substitution reactions (SN2 mechanism).
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess to drive the reaction to completion.
Oxidation: Conducted in aqueous or mixed solvent systems, often under acidic conditions to facilitate the oxidation process.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent, usually under an inert atmosphere to avoid unwanted side reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include hydroxymethyl chrysene, aminomethyl chrysene, or thiomethyl chrysene.
Oxidation: The primary product is 5-carboxychrysene.
Reduction: The main product is 5-methylchrysene.
Aplicaciones Científicas De Investigación
Chrysene, 5-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the study of PAH derivatives and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals, where its unique reactivity can be leveraged to introduce specific functional groups into target molecules.
Mecanismo De Acción
The mechanism of action of chrysene, 5-(bromomethyl)- largely depends on the specific chemical or biological context in which it is used. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating various substitution and transformation reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.
Comparación Con Compuestos Similares
Chrysene, 5-(bromomethyl)- can be compared with other brominated PAHs and chrysene derivatives:
5-Methylchrysene: Similar in structure but lacks the bromine atom, resulting in different reactivity and biological activity.
5-Hydroxychrysene: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical properties and potential biological effects.
5-Nitrochrysene: Contains a nitro group, which significantly alters its reactivity and toxicity compared to the bromomethyl derivative.
Conclusion
Chrysene, 5-(bromomethyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
Propiedades
Número CAS |
85083-61-0 |
|---|---|
Fórmula molecular |
C19H13Br |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
5-(bromomethyl)chrysene |
InChI |
InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2 |
Clave InChI |
UGKCDSOEXQNEQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)
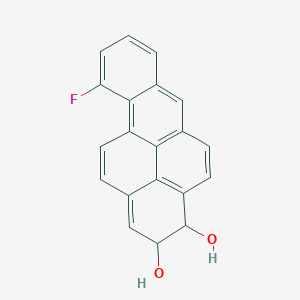
![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)
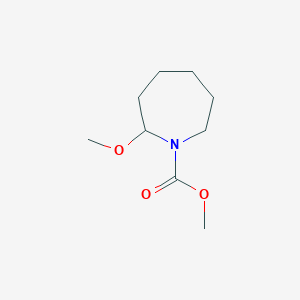
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)

